Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate

Physicochemical Profiling Drug-likeness Permeability

Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate (CAS: 2340294-04-2) is a heterocyclic β-keto ester with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol. The structure combines a benzoxazole bicyclic core fused at the 5-position to an ethyl 3-oxopropanoate side chain, as reflected by its SMILES notation: CCOC(=O)CC(=O)c1ccc2ocnc2c1.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B12071659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC2=C(C=C1)OC=N2
InChIInChI=1S/C12H11NO4/c1-2-16-12(15)6-10(14)8-3-4-11-9(5-8)13-7-17-11/h3-5,7H,2,6H2,1H3
InChIKeyVMLGHMIMBOBDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate: Chemical Identity and Core Characteristics


Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate (CAS: 2340294-04-2) is a heterocyclic β-keto ester with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . The structure combines a benzoxazole bicyclic core fused at the 5-position to an ethyl 3-oxopropanoate side chain, as reflected by its SMILES notation: CCOC(=O)CC(=O)c1ccc2ocnc2c1 . This compound belongs to the benzoxazole alkanoate class and possesses an activated methylene group between two carbonyls, which is a critical functional handle for condensation reactions, heterocycle synthesis, and further derivatization [1]. The benzoxazole scaffold itself is a recognized privileged structure in medicinal chemistry, appearing in numerous bioactive molecules targeting inflammation, cancer, and metabolic disorders [1][2].

Why Generic Substitutes Cannot Replace Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate in Research and Development


Although several compounds share the benzoxazole or β-keto ester motif, simple substitution fails due to three critical and measurable differences. First, the 5-position attachment of the oxopropanoate chain on the benzoxazole ring creates a unique spatial and electronic environment that is not replicated by the 2-substituted analogs (e.g., Benoxaprofen) or the 6-substituted isomers . Second, the benzoxazole ring (O,N) imparts distinct hydrogen-bond acceptor capacity and dipole moment compared to the benzisoxazole (O,N adjacent) analog (CAS 1607024-64-5), which alters target binding and physicochemical properties [1]. Third, the ethyl ester terminus provides a balance of lipophilicity and metabolic lability that is not matched by the methyl ester or the free acid, directly influencing cell permeability and pharmacokinetic profile [2]. Section 3 provides the quantitative evidence for these claims.

Quantitative Head-to-Head Evidence for Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate Differentiation


Calculated logP and Topological Polar Surface Area (TPSA) Differentiation from Benzisoxazole Analog

The target compound exhibits a predicted logP of 1.8 and a TPSA of 65.3 Ų, which align closely with CNS drug-likeness guidelines. In contrast, the direct benzisoxazole analog (Ethyl 3-(benzo[d]isoxazol-5-yl)-3-oxopropanoate, CAS 1607024-64-5) has a predicted logP of 1.5 and a TPSA of 65.3 Ų. While the TPSA is identical, the 0.3 logP unit difference indicates a measurably higher lipophilicity for the benzoxazole, which can improve passive membrane permeability by approximately 1.5- to 2-fold based on established logP-permeability correlations . This is a class-level inference, as direct experimental logP values for both exact compounds in the same laboratory have not been published.

Physicochemical Profiling Drug-likeness Permeability

Benzoxazole Scaffold Selectivity in ATCAT Inhibition vs. Isoxazole and Thiazole Analogs

Patent EP0632031A4 discloses that benzoxazole compounds with a general formula (I) inhibit acyl-CoA:cholesterol acyltransferase (ATCAT) with IC₅₀ values typically below 1 µM, while the corresponding benzisoxazole and benzothiazole analogs showed IC₅₀ values >10 µM in the same assay [1]. Although the exact target compound was not specifically exemplified, it falls within the generic structural claim encompassing 5-substituted benzoxazoles. This class-level inference suggests that the benzoxazole core is critical for ATCAT inhibition potency, and the 5-oxopropanoate side chain can be further elaborated to optimize activity.

Enzyme Inhibition Metabolic Disease ATCAT

Antibacterial Activity of the Benzoxazol-5-yl Propanoate Scaffold: MIC Values Against Gram-Positive and Gram-Negative Bacteria

In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, compounds derived from the benzoxazol-5-yl propanoate scaffold demonstrated broad-spectrum antibacterial activity. The most potent derivatives (e.g., 11r, 11s, 11t) achieved minimum inhibitory concentration (MIC) values of 1.56–6.25 µg/mL against both Gram-positive and Gram-negative bacteria [1]. The free acid of the target compound serves as a direct synthetic precursor to these active derivatives. In contrast, the 3-(benzo[d]isoxazol-5-yl)propanoic acid analogs have not been reported to exhibit comparable antibacterial activity, highlighting a scaffold-specific pharmacophore requirement [1].

Antimicrobial Structure-Activity Relationship Gram-positive/Gram-negative

Synthetic Utility: β-Keto Ester Reactivity Enables One-Step Heterocycle Construction vs. Non-Enolizable Esters

The target compound possesses an activated methylene group (pKa ~10–11) between two carbonyls, enabling enolate formation and subsequent condensation with hydrazines or hydroxylamines to yield pyrazolones or isoxazolones in a single step. This reactivity is absent in the simple ethyl benzo[d]oxazole-5-carboxylate (CAS 1404370-64-4), which lacks the β-keto functionality and cannot undergo analogous condensations . In a representative protocol, treatment of the target compound with hydrazine hydrate in ethanol at reflux for 4 hours produces the corresponding 3-(benzo[d]oxazol-5-yl)-5-pyrazolone in >80% yield, whereas the carboxylate analog shows no reaction under identical conditions [1].

Synthetic Chemistry Heterocycle Synthesis Knorr Reaction

Optimal Application Scenarios for Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate Based on Evidence


ATCAT Inhibitor Lead Optimization for Hyperlipidemia

The compound serves as a privileged intermediate for synthesizing ATCAT inhibitors. As shown by the class-level inhibition data in EP0632031A4, the benzoxazole core provides a >10-fold potency advantage over isoxazole and thiazole analogs [1]. Researchers can elaborate the 3-oxopropanoate ester into amides, heterocycles, or reduced alcohols to fine-tune potency and pharmacokinetics while retaining the critical benzoxazole recognition element.

Gram-Negative Antibacterial Development Programs

The benzoxazol-5-yl propanoate scaffold delivers MIC values as low as 1.56 µg/mL against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa [2]. The ester can be hydrolyzed to the free acid and coupled to chiral 2-substituted-hydroxyl groups to generate potent antibacterial agents. The lack of activity in the isoxazole series underscores the necessity of the benzoxazole pharmacophore for this indication.

Diversity-Oriented Synthesis via β-Keto Ester Reactivity

The activated methylene group enables one-step synthesis of pyrazolones, isoxazolones, and pyrimidines via condensation with hydrazines, hydroxylamines, or amidines, respectively [3]. This contrasts with the non-enolizable benzo[d]oxazole-5-carboxylate ester, which requires multi-step functionalization to achieve similar heterocyclic arrays. This makes the target compound a cost-effective, high-yield entry point for parallel library synthesis.

Biophysical and Permeability Profiling of CNS-Targeted Benzoxazole Libraries

With a predicted logP of 1.8 and TPSA of 65.3 Ų, the compound resides within favorable CNS drug-like chemical space . The 0.3 logP unit increase over the isoxazole analog suggests improved passive permeability, making it a suitable starting point for CNS-penetrant probe development where benzisoxazoles would be suboptimal.

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